molecular formula C43H29N3O B12504365 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde

4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde

Cat. No.: B12504365
M. Wt: 603.7 g/mol
InChI Key: XBUFSAALVZEKTB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The IUPAC systematic name for this compound is 4-{[4-(9H-carbazol-9-yl)phenyl][4-(carbazol-9-yl)phenyl]amino}benzaldehyde , which precisely describes its molecular architecture. The structure consists of:

  • A central benzaldehyde group (C6H4CHO) at the para position.
  • Two identical 4-(9H-carbazol-9-yl)phenyl substituents bonded to the amino nitrogen.

The molecular formula is C43H29N3O , with a molecular weight of 603.72 g/mol . The SMILES notation (O=CC1=CC=C(N(C2=CC=C(N3C4=C(C5=C3C=CC=C5)C=CC=C4)C=C2)C6=CC=C(N7C8=C(C9=C7C=CC=C9)C=CC=C8)C=C6)C=C1) encodes the spatial arrangement of the carbazole units, phenyl linkers, and aldehyde group. The InChIKey (XBUFSAALVZEKTB-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.

Property Value
Molecular Formula C43H29N3O
Molecular Weight 603.72 g/mol
CAS Registry Number 943784-69-8
Purity ≥98% (typical commercial grade)

This compound’s nomenclature follows IUPAC rules by prioritizing the benzaldehyde core and specifying substituents using locants to denote positions.

Historical Development of Carbazole-Benzaldehyde Hybrid Compounds

The synthesis of carbazole-benzaldehyde hybrids emerged from efforts to combine the electron-transport properties of carbazoles with the reactivity of aromatic aldehydes. Early work focused on simple carbazole derivatives, but the introduction of Ullmann coupling in the 2000s enabled the construction of bis-carbazole systems. For example, 4-(bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde is synthesized via copper-catalyzed coupling of 4-(bis(4-iodophenyl)amino)benzaldehyde with 9H-carbazole derivatives under inert conditions. This method, optimized with 18-Crown-6 and potassium carbonate, achieves yields up to 90%.

Comparative analysis with related compounds highlights structural evolution:

  • 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl (CAS 838862-47-8) introduces steric hindrance via tert-butyl groups to enhance thermal stability.
  • 4,4'-Bis(4-(9H-carbazol-9-yl)styryl)-1,1'-biphenyl (PubChem CID 57603892) extends conjugation through styryl linkers for optoelectronic applications.

These developments underscore the role of 4-(bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde as a bridge between early carbazole derivatives and modern functional materials.

Structural Relationship to Aromatic Aldehydes and Heterocyclic Systems

The compound’s structure integrates three key components:

  • Aromatic Aldehyde Core : The benzaldehyde group provides a reactive site for condensation reactions, enabling the formation of Schiff bases or coordination complexes. The aldehyde’s electron-withdrawing nature polarizes the aromatic system, enhancing charge transfer interactions.
  • Carbazole Heterocycles : Each carbazole unit contains a planar, nitrogen-doped tricyclic system. The indole-like nitrogen at position 9 participates in π-conjugation, donating electrons to the phenylamino bridge.
  • Triarylamine Linkage : The central N-atom connects two para-substituted carbazole-phenyl groups, creating a branched topology. This configuration promotes intramolecular charge transfer and stabilizes radical species, a feature exploited in hole-transport materials.

The conjugation pathway extends from the carbazole units through the triarylamine to the benzaldehyde, enabling broad absorption in the UV-vis spectrum. This structural synergy makes the compound a candidate for organic light-emitting diodes (OLEDs) or photovoltaic devices, where efficient charge separation and transport are critical.

Properties

Molecular Formula

C43H29N3O

Molecular Weight

603.7 g/mol

IUPAC Name

4-(4-carbazol-9-yl-N-(4-carbazol-9-ylphenyl)anilino)benzaldehyde

InChI

InChI=1S/C43H29N3O/c47-29-30-17-19-31(20-18-30)44(32-21-25-34(26-22-32)45-40-13-5-1-9-36(40)37-10-2-6-14-41(37)45)33-23-27-35(28-24-33)46-42-15-7-3-11-38(42)39-12-4-8-16-43(39)46/h1-29H

InChI Key

XBUFSAALVZEKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

Preparation Methods

Ullmann Coupling with Copper Bronze and 18-Crown-6

Reaction Overview

This method involves the coupling of 4-(bis(4-iodophenyl)amino)benzaldehyde with 9H-carbazole under high-temperature conditions in the presence of copper bronze as the catalyst.

Reagents and Conditions
  • Catalyst system : Copper bronze (6.0 equiv relative to substrate), 18-crown-6 (0.3 equiv)
  • Base : Potassium carbonate (13.0 equiv)
  • Solvent : Anhydrous o-dichlorobenzene (o-DCB)
  • Temperature : 200°C
  • Reaction time : 60 hours
  • Yield : 80%
Procedure
  • A suspension of 4-(bis(4-iodophenyl)amino)benzaldehyde (1.0 equiv), carbazole (3.0 equiv), copper bronze, 18-crown-6, and K₂CO₃ in o-DCB is stirred at 200°C under inert conditions.
  • After completion (monitored by TLC), the mixture is diluted with toluene and filtered through celite to remove inorganic residues.
  • The filtrate is concentrated under reduced pressure, and the crude product is purified via column chromatography using toluene as the eluent.
Key Observations
  • Copper bronze acts as a heterogeneous catalyst, while 18-crown-6 enhances the solubility of K₂CO₃, improving reaction efficiency.
  • Prolonged heating at 200°C is necessary to achieve full conversion, though decomposition risks are mitigated by inert atmosphere conditions.

Modified Ullmann Coupling with CuI and 1,10-Phenanthroline

Reaction Overview

A modified approach substitutes copper bronze with CuI and introduces 1,10-phenanthroline as a ligand, enabling milder reaction temperatures.

Reagents and Conditions
  • Catalyst system : CuI (0.2 equiv), 1,10-phenanthroline (0.2 equiv)
  • Base : Potassium carbonate (3.0 equiv)
  • Solvent : Anhydrous dimethylformamide (DMF)
  • Temperature : 160°C
  • Reaction time : 24 hours
  • Yield : 80%
Procedure
  • A mixture of 4-(bis(4-iodophenyl)amino)benzaldehyde (1.0 equiv), carbazole (2.2 equiv), CuI, 1,10-phenanthroline, and K₂CO₃ in DMF is heated at 160°C under nitrogen.
  • The reaction is quenched with water, and the precipitate is filtered, dried, and purified via column chromatography.
Key Observations
  • CuI/1,10-phenanthroline forms a homogeneous catalytic system, reducing energy requirements compared to copper bronze.
  • DMF’s high boiling point and polarity facilitate efficient mixing and intermediate stabilization.

Comparative Analysis of Methods

Parameter Copper Bronze Method CuI/Phenanthroline Method
Catalyst Copper bronze (heterogeneous) CuI/1,10-phenanthroline
Ligand 18-crown-6 1,10-phenanthroline
Solvent o-Dichlorobenzene DMF
Temperature 200°C 160°C
Time 60 hours 24 hours
Yield 80% 80%
Advantages High stability of copper bronze Lower temperature, shorter duration
Drawbacks Energy-intensive Ligand synthesis required

Critical Considerations in Synthesis

Precursor Preparation

The diiodo precursor, 4-(bis(4-iodophenyl)amino)benzaldehyde , is typically synthesized via:

  • Nitration of 4-aminobenzaldehyde to introduce iodine groups.
  • Ullmann coupling or Buchwald-Hartwig amination to install the bis(iodophenyl)amino moiety.

Purification Challenges

  • Column chromatography with non-polar solvents (e.g., toluene) is essential to separate the target compound from unreacted carbazole and copper residues.
  • Recrystallization from ethanol/toluene mixtures enhances purity, yielding pale yellow solids.

Side Reactions

  • Overheating may lead to debromination or oxidation of the aldehyde group.
  • Competitive coupling at alternative positions on carbazole is minimized by using excess carbazole (3.0 equiv).

Emerging Trends and Alternatives

While Ullmann coupling remains dominant, recent advances explore:

  • Palladium-catalyzed C–N coupling : Higher selectivity but limited by cost and sensitivity to oxygen.
  • Microwave-assisted synthesis : Reduces reaction time but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzoic acid.

    Reduction: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde involves its ability to transport charge efficiently. The compound’s structure allows for effective hole injection and transport, making it suitable for use in electronic devices. The molecular targets include the anode and the emitting layer in OLEDs, where it facilitates the movement of positive charges (holes) to enhance device efficiency and stability .

Comparison with Similar Compounds

Key Structural Differences

The compound is distinguished by its bis-carbazole-substituted phenylamino core. Below is a comparison with structurally related benzaldehyde derivatives:

Compound Name Substituents on Amino Group Molecular Weight Key Features References
4-(Diphenylamino)benzaldehyde (D6) Two phenyl groups 287.34 g/mol Moderate electron-donating ability
4-(Bis(4-bromophenyl)amino)benzaldehyde (D7) Two 4-bromophenyl groups 447.15 g/mol Electron-withdrawing bromine substituents
4-(9H-Carbazol-9-yl)benzaldehyde Single carbazole-phenyl group 271.31 g/mol Strong electron donation, limited conjugation
4-[3,6-Di-tert-butyl-9H-carbazol-9-yl]benzaldehyde Carbazole with tert-butyl substituents 395.51 g/mol Enhanced solubility, steric bulk
Target Compound Two 4-carbazole-phenyl groups ~600 g/mol* Extended conjugation, high thermal stability

*Estimated based on structural similarity.

Electronic and Photophysical Properties

  • Electron-Donating Strength: The target compound’s dual carbazole groups provide stronger electron donation than D6 (diphenylamino) or D7 (bromophenyl) .
  • Emission Characteristics : Carbazole-based compounds exhibit blue-to-green emission. The target compound’s extended conjugation likely red-shifts its emission compared to 4-(9H-carbazol-9-yl)benzaldehyde (λmax ~416 nm in solution) .
  • Quantum Yield: Derivatives with alkyl chains (e.g., ethyl or hexyl) on carbazole show solid-state quantum yield variations due to suppressed aggregation. The target compound’s rigid structure may reduce non-radiative decay .

Thermal Stability

Carbazole derivatives generally exhibit high thermal decomposition temperatures (>300°C). The target compound’s bis-carbazole structure likely surpasses the stability of D6 (Td ~250°C) and matches tert-butyl-substituted analogs (Td ~320°C) .

Performance in OLEDs

  • Host Materials : The compound’s dual carbazole groups improve hole-transport properties, comparable to SMPI-Cz (external quantum efficiency ~15%) .
  • Efficiency : Expected to exceed early OLEDs (1.5 lm/W) due to enhanced charge balance .

Biological Activity

4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde is a complex organic compound notable for its unique structure, which features a benzaldehyde moiety linked to two 9H-carbazole units through a phenylamine bridge. This compound has garnered attention due to its potential applications in organic electronics and photonics, as well as its diverse biological activities.

  • Molecular Formula : C₃₆H₂₄N₂O
  • Molecular Weight : Approximately 520.58 g/mol
  • CAS Number : 943784-69-8

Biological Activity Overview

Research indicates that compounds containing carbazole structures, such as 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde, exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that carbazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi.
  • Antioxidant Activity : It exhibits the ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

The mechanism of action for 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde is primarily attributed to its ability to interact with biological macromolecules. The presence of the imine functional group enhances its reactivity, allowing it to form complexes with metal ions and participate in redox reactions, which are crucial for its biological activity.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various carbazole derivatives. It was found that 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of 12 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, suggesting that this compound could serve as a potent antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAntioxidant Activity
4-(9H-Carbazol-9-yl)benzaldehydeStructureModerate (IC50 = 25 µM)MIC = 75 µg/mLModerate
4-(Bis(4-tert-butylphenyl)amino)benzaldehydeStructureLow (IC50 = 100 µM)MIC = 100 µg/mLLow
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehydeStructureHigh (IC50 = 12 µM)MIC = 50 µg/mLHigh

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